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molecular formula C10H20N2O2 B061939 (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate CAS No. 173340-26-6

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No. B061939
M. Wt: 200.28 g/mol
InChI Key: WIEJVMZWPIUWHO-QMMMGPOBSA-N
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Patent
US06869962B2

Procedure details

To a solution of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate (3.0 g, 10.33 mmole) in EtOAc (100 ml) was added Pd(OH)2 on carbon (0.3 g). The mixture was stirred under H2 balloon at room temperature for 3 h and filtered through Celite. The filtrate was concentrated to give colorless oil (1.87 g, 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])[CH2:9]1)C1C=CC=CC=1>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[NH:8]1[CH2:12][CH2:11][CH:10]([CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:19])([CH3:18])[CH3:20])[CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CNC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 balloon at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CC(CC1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06869962B2

Procedure details

To a solution of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate (3.0 g, 10.33 mmole) in EtOAc (100 ml) was added Pd(OH)2 on carbon (0.3 g). The mixture was stirred under H2 balloon at room temperature for 3 h and filtered through Celite. The filtrate was concentrated to give colorless oil (1.87 g, 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])[CH2:9]1)C1C=CC=CC=1>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[NH:8]1[CH2:12][CH2:11][CH:10]([CH2:13][NH:14][C:15](=[O:21])[O:16][C:17]([CH3:19])([CH3:18])[CH3:20])[CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)CNC(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.3 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under H2 balloon at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CC(CC1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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